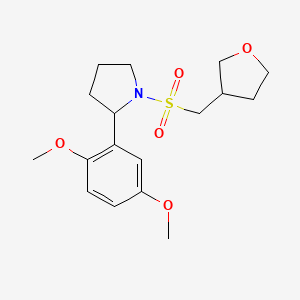![molecular formula C17H16ClN3O2S2 B6963319 N-benzyl-3-chloro-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B6963319.png)
N-benzyl-3-chloro-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-chloro-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzenesulfonamide is a complex organic compound that contains a benzyl group, a chloro group, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-chloro-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzenesulfonamide typically involves multiple steps. One common route includes the following steps:
Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Sulfonamide Formation: The final step involves the reaction of the thiadiazole derivative with a benzylamine derivative in the presence of a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-chloro-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Chlorinating Agents: Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5)
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized thiadiazole derivatives.
Hydrolysis Products: Benzylamine derivatives and sulfonic acids.
Scientific Research Applications
N-benzyl-3-chloro-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It can be used as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is explored for its potential use in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-benzyl-3-chloro-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-chloro-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzenesulfonamide
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole moiety, in particular, is known for its bioactivity and ability to interact with various biological targets, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
N-benzyl-3-chloro-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S2/c1-13-19-20-17(24-13)12-21(11-14-6-3-2-4-7-14)25(22,23)16-9-5-8-15(18)10-16/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQGTDGMUQLOSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6963245.png)
![3-bromo-4-[2-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptan-3-yl)-2-oxoethyl]-1H-pyridin-2-one](/img/structure/B6963260.png)
![2-Methyl-5-[(4-phenylmethoxyphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B6963267.png)
![Methyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B6963278.png)

![1-(2-chlorophenyl)-1-(4-methoxy-2-methylphenyl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]methanamine](/img/structure/B6963297.png)
![2-[3-(Benzotriazol-2-yl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]ethanol](/img/structure/B6963304.png)
![2-[[2-[(3-Fluorophenyl)methoxy]phenoxy]methyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B6963312.png)
![4-fluoro-N-(2-methoxyphenyl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B6963321.png)
![N,N-dimethyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]-4-morpholin-4-ylbenzenesulfonamide](/img/structure/B6963324.png)
![[4-Chloro-2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]-[2-(2-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6963334.png)
![N-methyl-N-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B6963349.png)
![N-[(1-butyl-3-methylpyrazol-4-yl)methyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide](/img/structure/B6963350.png)
